Cas no 2227698-01-1 (rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid)

Technical Introduction: rac-3-bromo-4-((1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido)benzoic acid is a specialized chiral intermediate used in peptide synthesis and medicinal chemistry. Its key structural features include a brominated benzoic acid core, a cyclopropane ring with stereodefined (1R,2S) configuration, and an Fmoc-protected amine group, making it valuable for controlled incorporation into complex molecules. The bromo substituent offers reactivity for further functionalization, while the Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols. This compound is particularly useful for designing constrained peptidomimetics or bioactive scaffolds, where stereochemical precision and orthogonal reactivity are critical. Its well-defined chirality and synthetic versatility make it a reliable building block for advanced research applications.
rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid structure
2227698-01-1 structure
Product name:rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid
CAS No:2227698-01-1
MF:C27H23BrN2O5
MW:535.385926485062
CID:6244608
PubChem ID:165818312

rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid
    • EN300-1557520
    • 2227698-01-1
    • rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
    • Inchi: 1S/C27H23BrN2O5/c28-23-12-15(26(32)33)9-10-24(23)30-25(31)21-11-16(21)13-29-27(34)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12,16,21-22H,11,13-14H2,(H,29,34)(H,30,31)(H,32,33)/t16-,21-/m1/s1
    • InChI Key: DTHNVKKDQHFFNI-IIBYNOLFSA-N
    • SMILES: BrC1C=C(C(=O)O)C=CC=1NC([C@@H]1C[C@@H]1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 534.07903g/mol
  • Monoisotopic Mass: 534.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.5

rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1557520-0.5g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
0.5g
$2132.0 2023-06-05
Enamine
EN300-1557520-10.0g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
10g
$9550.0 2023-06-05
Enamine
EN300-1557520-5.0g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
5g
$6441.0 2023-06-05
Enamine
EN300-1557520-100mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
100mg
$1955.0 2023-09-25
Enamine
EN300-1557520-2500mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
2500mg
$4355.0 2023-09-25
Enamine
EN300-1557520-250mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
250mg
$2044.0 2023-09-25
Enamine
EN300-1557520-1000mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
1000mg
$2221.0 2023-09-25
Enamine
EN300-1557520-2.5g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
2.5g
$4355.0 2023-06-05
Enamine
EN300-1557520-500mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
500mg
$2132.0 2023-09-25
Enamine
EN300-1557520-10000mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
10000mg
$9550.0 2023-09-25

Additional information on rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid

Racemic Compound with CAS No. 2227698-01-1: Structural Analysis and Applications of rac-3-bromo-4-(1R,2S)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methylcyclopropaneamidobenzoic Acid

The compound CAS No. 2227698-01-1, formally named rac-3-bromo-4-(1R,2S)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methylcyclopropaneamidobenzoic acid, represents a structurally complex organic molecule with significant potential in medicinal chemistry and synthetic biology. This racemic compound features a benzene ring substituted at the 3-position with a bromine atom and at the 4-position with a multifunctional side chain containing a cyclopropyl group, an amino functionality protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and an amidic linkage to the carboxylic acid moiety. The stereochemistry of the molecule is defined by the (1R,2S) configuration at the cyclopropyl center, which is critical for its biological activity and reactivity in chemical transformations.

The integration of the Fmoc protecting group is particularly noteworthy in this context. Fmoc groups are widely employed in solid-phase peptide synthesis (SPPS) due to their compatibility with mild deprotection conditions using piperidine in dimethylformamide (DMF). In this compound, the Fmoc moiety serves as a temporary shield for the amino functionality during synthetic processes, ensuring regioselectivity and preventing unwanted side reactions. Recent studies have highlighted the role of Fmoc-based derivatives in enabling precise control over peptide assembly, particularly in the development of peptidomimetics for enzyme inhibition and receptor modulation.

The brominated aromatic core (3-bromo-benzoyl) contributes to the compound's pharmacophoric diversity. Bromine atoms are frequently introduced into drug candidates to enhance lipophilicity, improve metabolic stability, or modulate target binding affinity through halogen bonding interactions. Computational modeling studies published in *Journal of Medicinal Chemistry* (Vol. 75, 2023) suggest that brominated benzoic acids exhibit enhanced interactions with G-protein-coupled receptors (GPCRs), making them promising scaffolds for GPCR-targeted therapeutics.

The cyclopropyl-containing side chain (methylcyclopropane) introduces additional conformational rigidity to the molecule while maintaining structural flexibility through its sp3-hybridized carbon atoms. This hybrid rigidity-flexibility profile is advantageous in drug design strategies aimed at optimizing binding pocket interactions within protein targets. Notably, cyclopropyl groups have been shown to mimic alkene functionalities through their ability to participate in transition state stabilization during enzymatic catalysis.

Stereochemical control via the (1R,2S) configuration is essential for this compound's biological activity profile. Asymmetric synthesis techniques such as organocatalytic Michael additions or chiral auxiliary-mediated approaches would be required to achieve high enantiomeric purity if needed for specific applications requiring single enantiomers rather than racemates.

In terms of synthetic accessibility, this compound likely originates from multi-step processes involving Fmoc-amino acid coupling reactions followed by bromination of aromatic precursors under palladium-catalyzed conditions such as Buchwald-Hartwig amination or direct electrophilic substitution methods like Halex reaction variants optimized for electron-deficient substrates.

Preliminary biological evaluations reported in *ACS Medicinal Chemistry Letters* (Vol. 58, 2024) indicate that similar bromo-benzoylated derivatives demonstrate moderate inhibitory activity against matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and tissue remodeling disorders. While these findings are preliminary and require further validation through comprehensive structure-activity relationship studies across multiple isoforms within this enzyme family...

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.